molecular formula C8H12F3NO2 B12064826 N,N-diethyl-4,4,4-trifluoro-3-oxobutanamide CAS No. 452-13-1

N,N-diethyl-4,4,4-trifluoro-3-oxobutanamide

Cat. No.: B12064826
CAS No.: 452-13-1
M. Wt: 211.18 g/mol
InChI Key: WBGSWMBNIGJJOS-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide: is an organic compound with the molecular formula C8H12F3NO2 and a molecular weight of 211.18 g/mol . It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide typically involves the reaction of N,N-diethylamine with 3-oxo-4,4,4-trifluorobutyric acid . The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as or .

    Reducing agents: Such as or .

    Substitution reagents: Such as like or .

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

  • N,N-Diethyl-3-oxo-4,4,4-trifluorobutanamide
  • N,N-Dimethyl-3-oxo-4,4,4-trifluorobutyramide
  • N,N-Diethyl-3-oxo-4,4,4-trifluoropentanamide

Uniqueness: N,N-Diethyl-3-oxo-4,4,4-trifluorobutyramide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .

Properties

CAS No.

452-13-1

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

N,N-diethyl-4,4,4-trifluoro-3-oxobutanamide

InChI

InChI=1S/C8H12F3NO2/c1-3-12(4-2)7(14)5-6(13)8(9,10)11/h3-5H2,1-2H3

InChI Key

WBGSWMBNIGJJOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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